Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester
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Overview
Description
Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester is a complex organotin compound It is characterized by the presence of hexanedioic acid (adipic acid) and dimethylstannylene groups linked via thio-2,1-ethanediyl bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester typically involves the reaction of hexanedioic acid with dimethylstannylene dichloride in the presence of a base. The reaction proceeds through the formation of intermediate thio-2,1-ethanediyl bridges, which link the hexanedioic acid and dimethylstannylene groups. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux conditions
Catalyst: Triethylamine or pyridine as a base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its organotin moiety can interact with cellular components, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, dimethyl ester: A simpler ester of hexanedioic acid, used as a plasticizer and solvent.
Hexanedioic acid, bis(2-ethylhexyl) ester: Another ester of hexanedioic acid, commonly used as a plasticizer in the production of flexible PVC.
Hexanedioic acid, bis(2-ethoxyethyl) ester: Used in the production of polymers and as a plasticizer.
Uniqueness
Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester is unique due to its organotin moiety and thio-2,1-ethanediyl bridges, which impart distinct chemical and biological properties
Properties
CAS No. |
70969-67-4 |
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Molecular Formula |
C20H36O8S2Sn |
Molecular Weight |
587.3 g/mol |
IUPAC Name |
6-O-[2-[2-(6-methoxy-6-oxohexanoyl)oxyethylsulfanyl-dimethylstannyl]sulfanylethyl] 1-O-methyl hexanedioate |
InChI |
InChI=1S/2C9H16O4S.2CH3.Sn/c2*1-12-8(10)4-2-3-5-9(11)13-6-7-14;;;/h2*14H,2-7H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
VFUJGHLMYDNMNC-UHFFFAOYSA-L |
Canonical SMILES |
COC(=O)CCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
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